Cas no 284049-75-8 (1-Butyl-3-methylimidazolium acetate)
1-Butyl-3-methylimidazolium acetate Chemical and Physical Properties
Names and Identifiers
-
- 1-BUTYL-3-METHYLIMIDAZOLIUM ACETATE
- 1-butyl-3-methylimidazol-3-ium,acetate
- BASIONIC BC 02
- Basionics® BC 02
- Basionics BC 02
- [Bmin][OOCCH3]
- 1-butyl-3-methyl-1H-imidazol-3-ium acetate
- [bmim]oac
- BSKSXTBYXTZWFI-UHFFFAOYSA-M
- BCP15817
- ZB1651
- 1-butyl-3-methyl imidazolium acetate
- 1-butyl-3-methyl-imidazolium acetate
- 1-Butyl-3-methylimidazolium acetate, >=95%
- J-017062
- DTXSID20580410
- AKOS015912578
- E76543
- 3-Butyl-1-methylimidazolium acetate
- 1-Butyl-3-methylimidazoliumacetate
- SCHEMBL35015
- 1-Butyl-3-methylimidazolium acetate, >=96.0% (HPLC)
- 1-butyl-3-methylimidazol-3-ium;acetate
- BS-50690
- 1-butyl-3-methylimidazol-3-ium,acetate [BMIm]Ac
- 284049-75-8
- B5582
- 1-buty-3-methylimidazolium acetate
- 1,2,3-Trimethyl Iodide
- 1-Butyl-3-methylimidazolium acetate, [BMIM]acetate
- CS-0152108
- A876724
- MFCD06798175
- 1-buty-3-methylimidazoliumacetate
- 1-butyl-3-methylimidazolium; acetate ion
- 1-Butyl-3-methylimidazolium acetate
-
- MDL: MFCD06798175
- Inchi: 1S/C8H15N2.C2H4O2/c1-3-4-5-10-7-6-9(2)8-10;1-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
- InChI Key: BSKSXTBYXTZWFI-UHFFFAOYSA-M
- SMILES: [O-]C(C)=O.N1(C=C[N+](C)=C1)CCCC
Computed Properties
- Exact Mass: 198.13700
- Monoisotopic Mass: 198.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 48.9
Experimental Properties
- Color/Form: Liquid
- Density: 1.243 g/cm3 (25 ºC)
- Melting Point: -20 ºC
- Boiling Point: No data available
- Flash Point: Fahrenheit: 307.4 ° f < br / > Celsius: 153 ° C < br / >
- Refractive Index: 1.49481 (20.00 ºC)
- PSA: 48.94000
- LogP: -0.13110
- Solubility: Not determined
- Vapor Pressure: No data available
1-Butyl-3-methylimidazolium acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- FLUKA BRAND F CODES:3-10
- Storage Condition:(BD434034)
1-Butyl-3-methylimidazolium acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004989-25g |
1-Butyl-3-methyl-1H-imidazol-3-ium acetate |
284049-75-8 | 95% | 25g |
$454.50 | 2023-09-02 | |
| ChemScence | CS-0152108-100g |
1-Butyl-3-methylimidazolium acetate |
284049-75-8 | 100g |
$140.0 | 2022-04-27 | ||
| ChemScence | CS-0152108-500g |
1-Butyl-3-methylimidazolium acetate |
284049-75-8 | 500g |
$410.0 | 2022-04-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B831360-100g |
1-butyl-3-methylimidazolium acetate |
284049-75-8 | 98% | 100g |
2,218.00 | 2021-05-17 | |
| abcr | AB357273-25 g |
1-Butyl-3-methylimidazolium acetate, 98%; . |
284049-75-8 | 98% | 25g |
€77.00 | 2022-08-31 | |
| abcr | AB357273-50 g |
1-Butyl-3-methylimidazolium acetate, 98%; . |
284049-75-8 | 98% | 50g |
€121.80 | 2022-08-31 | |
| abcr | AB357273-100 g |
1-Butyl-3-methylimidazolium acetate, 98%; . |
284049-75-8 | 98% | 100 g |
€339.70 | 2023-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZQ774-5g |
1-Butyl-3-methylimidazolium acetate |
284049-75-8 | 95% | 5g |
¥185.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZQ774-100g |
1-Butyl-3-methylimidazolium acetate |
284049-75-8 | 95% | 100g |
¥1680.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZQ774-1g |
1-Butyl-3-methylimidazolium acetate |
284049-75-8 | 95% | 1g |
¥64.0 | 2022-02-28 |
1-Butyl-3-methylimidazolium acetate Suppliers
1-Butyl-3-methylimidazolium acetate Related Literature
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Rosa M. Cuéllar-Franca,Pelayo García-Gutiérrez,Jason P. Hallett,Niall Mac Dowell React. Chem. Eng. 2021 6 258
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Rosy Alphons Sequeira,Dibyendu Mondal,Kamalesh Prasad Green Chem. 2021 23 8821
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Jin Chen,Fengwei Xie,Xiaoxi Li,Ling Chen Green Chem. 2018 20 4169
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Haregewine Tadesse,Rafael Luque Energy Environ. Sci. 2011 4 3913
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Kallidanthiyil Chellappan Lethesh,Dries Parmentier,Wim Dehaen,Koen Binnemans RSC Adv. 2012 2 11936
Additional information on 1-Butyl-3-methylimidazolium acetate
Introduction to 1-Butyl-3-methylimidazolium acetate (CAS No. 284049-75-8)
1-Butyl-3-methylimidazolium acetate, identified by the Chemical Abstracts Service Number (CAS No.) 284049-75-8, is a novel ionic liquid (IL) that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique physicochemical properties and versatile applications. As a member of the imidazolium family, this compound exhibits exceptional solvency capabilities, making it an attractive medium for various chemical processes, including catalysis, extraction, and synthesis of pharmaceutical intermediates.
The structure of 1-butyl-3-methylimidazolium acetate consists of a symmetric imidazolium cation ([C4H9]N(C3H4)CH3+) paired with an acetate anion (CH3COO⁻). This particular combination imparts favorable thermal stability and low volatility, which are critical attributes for applications in green chemistry and industrial processes. The butyl group enhances the solubility of polar and non-polar compounds, while the methyl substituent on the imidazolium ring contributes to improved viscosity and surface tension modulation.
In recent years, 1-butyl-3-methylimidazolium acetate has been extensively studied for its potential in pharmaceutical synthesis. Its ability to dissolve a wide range of substrates makes it an excellent solvent for polymerization reactions, particularly in the production of biodegradable polymers and drug delivery systems. Researchers have leveraged this compound to develop novel methodologies for the synthesis of active pharmaceutical ingredients (APIs), where traditional organic solvents are either too hazardous or inefficient.
One of the most compelling aspects of 1-butyl-3-methylimidazolium acetate is its role in catalytic systems. It serves as an effective medium for ionic liquid-based catalysts, which have shown superior performance in various organic transformations. For instance, studies have demonstrated its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where it enhances reaction rates and yields while minimizing byproduct formation. The acetate anion also facilitates hydrogen bonding interactions, which can be exploited to improve reaction selectivity.
The pharmaceutical industry has been particularly interested in 1-butyl-3-methylimidazolium acetate for its potential as a solvent in crystallization processes. Crystallization is a critical step in API manufacturing, as it directly impacts the purity and stability of the final product. Ionic liquids like 1-butyl-3-methylimidazolium acetate offer controlled environments that can promote the formation of high-quality crystals with minimal impurities. This has led to investigations into their use in co-crystallization techniques, where they can enhance drug solubility and bioavailability.
Environmental considerations have also driven research into 1-butyl-3-methylimidazolium acetate. As industries strive to reduce their ecological footprint, there is a growing demand for sustainable alternatives to traditional solvents. Ionic liquids are particularly promising due to their negligible vapor pressure and high recyclability. Several studies have reported successful recovery and reuse of 1-butyl-3-methylimidazolium acetate after catalytic reactions, further underscoring its potential as an environmentally benign solvent.
The therapeutic applications of 1-butyl-3-methylimidazolium acetate extend beyond its role as a reaction medium. Researchers have explored its antimicrobial properties, finding that certain imidazolium-based ionic liquids exhibit inhibitory effects against Gram-positive bacteria. This has sparked interest in developing novel antimicrobial agents based on derivatives of 1-butyl-3-methylimidazolium acetate, which could address emerging antibiotic resistance challenges.
In conclusion, 1-butyl-3-methylimidazolium acetate (CAS No. 284049-75-8) represents a significant advancement in the field of chemical biology and pharmaceutical development. Its unique properties make it an invaluable tool for synthetic chemists and pharmacologists alike, offering sustainable solutions for drug synthesis and delivery while maintaining high efficiency and selectivity. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.
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